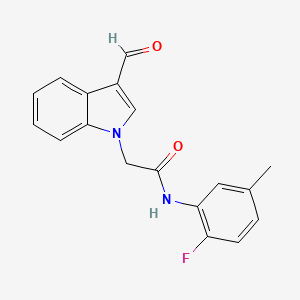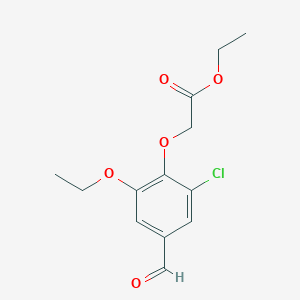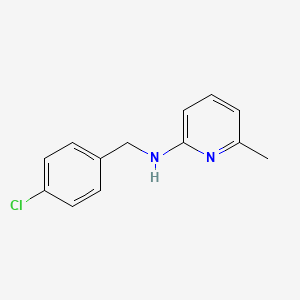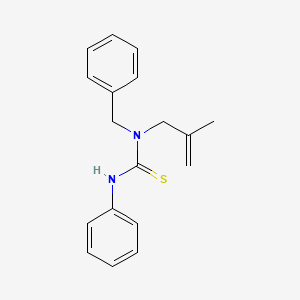![molecular formula C19H18N2O3 B5833555 N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5833555.png)
N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide, also known as BMH-21, is a small molecule inhibitor that has gained attention in recent years due to its potential use in cancer treatment. BMH-21 is a synthetic compound that was first discovered in 2012 by researchers at the University of Illinois at Urbana-Champaign.
作用機序
N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide works by binding to the surface of the FACT protein and disrupting its function. This disruption leads to a decrease in the ability of cancer cells to transcribe DNA, ultimately leading to cell death. Additionally, N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects:
N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting FACT, N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to alter the expression of a number of genes involved in cancer cell growth and proliferation. Additionally, N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
実験室実験の利点と制限
One advantage of N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide as a research tool is its specificity for FACT inhibition. Unlike other compounds that may have off-target effects, N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to specifically target FACT and disrupt its function. However, one limitation of N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide is its relatively low solubility, which can make dosing and administration in lab experiments challenging.
将来の方向性
There are a number of potential future directions for research on N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide. One area of interest is the development of more soluble analogs of N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide that can be more easily administered in lab experiments. Additionally, further studies are needed to determine the efficacy of N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide in various types of cancer and to better understand its mechanism of action. Finally, there is potential for the development of N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide as a therapeutic agent for cancer treatment, although further research is needed to determine its safety and efficacy in clinical trials.
合成法
The synthesis of N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide involves a multistep process that includes the condensation of two key building blocks, 2-phenylacetylhydrazine and 3-(1,3-benzodioxol-5-yl)acrylaldehyde. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.
科学的研究の応用
N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide has shown promise as a potential treatment for various forms of cancer, including breast, lung, and colon cancer. Studies have shown that N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide is able to inhibit the growth of cancer cells by disrupting the function of a protein known as FACT (facilitates chromatin transcription). FACT is a key component in the process of DNA transcription, and its inhibition by N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide leads to the death of cancer cells.
特性
IUPAC Name |
N-[(E)-[(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]amino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(20-21-19(22)12-15-5-3-2-4-6-15)7-8-16-9-10-17-18(11-16)24-13-23-17/h2-11H,12-13H2,1H3,(H,21,22)/b8-7+,20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPJNEZUSFANFX-BSNOEWQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
![[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-methylglycinamide](/img/structure/B5833520.png)





